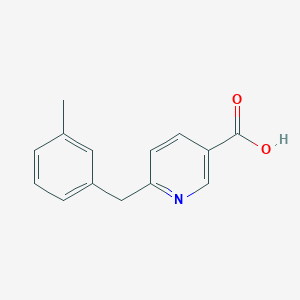
6-(3-Methylbenzyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Methylbenzyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound features a nicotinic acid core with a 3-methylbenzyl group attached to the sixth position of the pyridine ring. Nicotinic acid and its derivatives are known for their roles in various biological processes, including acting as precursors to coenzymes involved in redox reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methylbenzyl)nicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the Friedel-Crafts alkylation, where nicotinic acid is reacted with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine. This process can be carried out using nitric acid as the oxidizing agent at elevated temperatures (165-195°C) in a controlled reactor. The yield and selectivity of the product can be optimized by adjusting the reaction time and temperature .
化学反应分析
Types of Reactions: 6-(3-Methylbenzyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: 6-(3-Carboxybenzyl)nicotinic acid.
Reduction: 6-(3-Methylbenzyl)nicotinyl alcohol.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
科学研究应用
6-(3-Methylbenzyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways involving nicotinic acid derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to its parent compound, nicotinic acid, which is known for its lipid-modifying properties.
作用机制
The mechanism of action of 6-(3-Methylbenzyl)nicotinic acid is closely related to that of nicotinic acid. It acts by interacting with specific receptors and enzymes involved in redox reactions. The compound can be converted into nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in cellular metabolism. These coenzymes participate in various biochemical pathways, including glycolysis and the Krebs cycle, by acting as electron carriers .
相似化合物的比较
Nicotinic Acid: The parent compound, known for its role in reducing cholesterol levels and improving cardiovascular health.
Nicotinamide: An amide derivative of nicotinic acid, used in skincare products and as a dietary supplement.
Nicotinamide Riboside: A precursor to NAD, known for its potential anti-aging effects.
Uniqueness: 6-(3-Methylbenzyl)nicotinic acid is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural modification can potentially enhance its therapeutic properties or alter its metabolic pathways compared to its parent compound .
属性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
6-[(3-methylphenyl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-10-3-2-4-11(7-10)8-13-6-5-12(9-15-13)14(16)17/h2-7,9H,8H2,1H3,(H,16,17) |
InChI 键 |
FLISBTGYNPJDLM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CC2=NC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12083042.png)
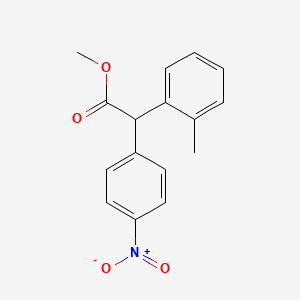
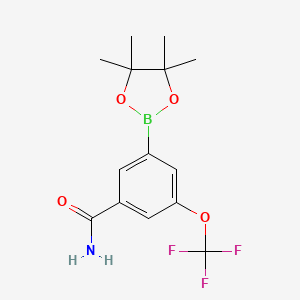
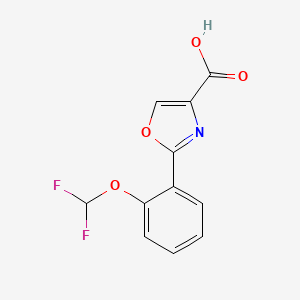
![4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12083060.png)
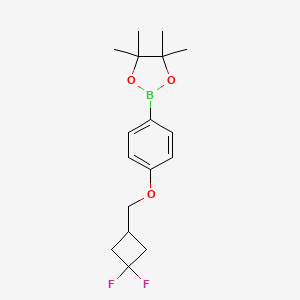

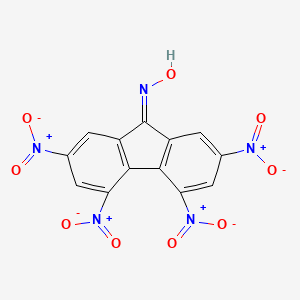
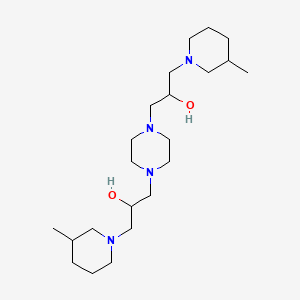
![1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12083097.png)
![5-[[5-[[5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B12083105.png)
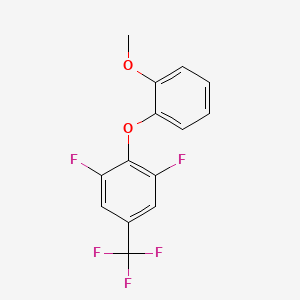

![1-(4,6-Dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)nonan-1-one](/img/structure/B12083121.png)
